molecular formula C9H7F2NO2 B11789684 2-(Difluoromethoxy)-4-methylbenzo[d]oxazole

2-(Difluoromethoxy)-4-methylbenzo[d]oxazole

Cat. No.: B11789684
M. Wt: 199.15 g/mol
InChI Key: ZQTOAPHSAHXPEJ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-4-methylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. It is characterized by the presence of a difluoromethoxy group and a methyl group attached to the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-4-methylbenzo[d]oxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by cyclization and introduction of the difluoromethoxy group. One common method involves the use of difluoromethyl ethers and appropriate catalysts to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-methylbenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Scientific Research Applications

2-(Difluoromethoxy)-4-methylbenzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-4-methylbenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives with different substituents, such as:

Uniqueness

2-(Difluoromethoxy)-4-methylbenzo[d]oxazole is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and stability. These properties make it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation .

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

2-(difluoromethoxy)-4-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H7F2NO2/c1-5-3-2-4-6-7(5)12-9(13-6)14-8(10)11/h2-4,8H,1H3

InChI Key

ZQTOAPHSAHXPEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)OC(F)F

Origin of Product

United States

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